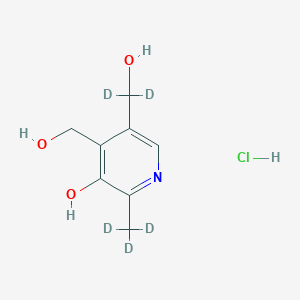
Pyridoxine-d5 (hydrochloride)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Pyridoxine-d5 (hydrochloride) is a deuterium-labeled derivative of pyridoxine hydrochloride, commonly known as vitamin B6. This compound is used extensively in scientific research due to its stable isotope labeling, which allows for precise tracking in metabolic studies. Pyridoxine itself is a vital nutrient involved in numerous biochemical processes, including amino acid metabolism, neurotransmitter synthesis, and hemoglobin production .
準備方法
The synthesis of Pyridoxine-d5 (hydrochloride) typically involves the incorporation of deuterium into the pyridoxine molecule. One common method is the catalytic hydrogenation of pyridoxine hydrochloride in the presence of deuterium gas. This process replaces the hydrogen atoms in the molecule with deuterium, resulting in Pyridoxine-d5 (hydrochloride). Industrial production methods often utilize advanced techniques such as selective oxidation and catalytic processes to ensure high yield and purity .
化学反応の分析
Pyridoxine-d5 (hydrochloride) undergoes various chemical reactions similar to its non-labeled counterpart. These reactions include:
Oxidation: Pyridoxine can be oxidized to pyridoxal or pyridoxal phosphate, which are active forms of vitamin B6.
Reduction: Reduction reactions can convert pyridoxal back to pyridoxine.
Substitution: Pyridoxine can undergo nucleophilic substitution reactions, particularly at the hydroxyl groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. .
科学的研究の応用
Pyridoxine-d5 (hydrochloride) is widely used in scientific research due to its stable isotope labeling. Some key applications include:
Metabolic Studies: Used to trace metabolic pathways and understand the role of vitamin B6 in various biochemical processes.
Pharmacokinetics: Helps in studying the absorption, distribution, metabolism, and excretion of drugs.
Neuroscience: Investigates the role of vitamin B6 in neurotransmitter synthesis and its impact on neurological disorders.
Clinical Research: Used in studies related to vitamin B6 deficiency and its effects on human health .
作用機序
Pyridoxine-d5 (hydrochloride) exerts its effects by being converted into its active form, pyridoxal 5-phosphate, in the body. Pyridoxal 5-phosphate acts as a coenzyme in various enzymatic reactions, including the synthesis of neurotransmitters such as serotonin, dopamine, and gamma-aminobutyric acid (GABA). It also plays a crucial role in amino acid metabolism and hemoglobin synthesis. The molecular targets of pyridoxal 5-phosphate include aminotransferases, decarboxylases, and other enzymes involved in amino acid and neurotransmitter metabolism .
類似化合物との比較
Pyridoxine-d5 (hydrochloride) is part of the vitamin B6 family, which includes pyridoxine, pyridoxal, and pyridoxamine. These compounds share similar biochemical roles but differ in their chemical structures and specific functions:
Pyridoxine: The alcohol form of vitamin B6, commonly used in dietary supplements.
Pyridoxal: The aldehyde form, which is the active coenzyme form in the body.
Pyridoxamine: The amine form, involved in different enzymatic reactions. The deuterium labeling in Pyridoxine-d5 (hydrochloride) makes it unique for research purposes, as it allows for precise tracking and analysis in metabolic studies
特性
分子式 |
C8H12ClNO3 |
|---|---|
分子量 |
210.67 g/mol |
IUPAC名 |
5-[dideuterio(hydroxy)methyl]-4-(hydroxymethyl)-2-(trideuteriomethyl)pyridin-3-ol;hydrochloride |
InChI |
InChI=1S/C8H11NO3.ClH/c1-5-8(12)7(4-11)6(3-10)2-9-5;/h2,10-12H,3-4H2,1H3;1H/i1D3,3D2; |
InChIキー |
ZUFQODAHGAHPFQ-IYSLTCQOSA-N |
異性体SMILES |
[2H]C([2H])([2H])C1=NC=C(C(=C1O)CO)C([2H])([2H])O.Cl |
正規SMILES |
CC1=NC=C(C(=C1O)CO)CO.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[9-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-6-yl]acetamide](/img/structure/B12399552.png)
![[(2R,4R,5R)-4-acetyloxy-3-fluoro-5-(5-fluoro-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl 4-methylbenzoate](/img/structure/B12399557.png)
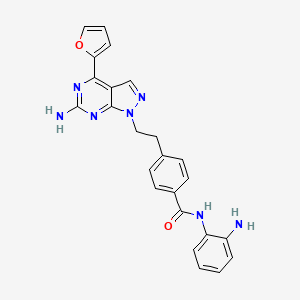
![4-[5-[2,2-dimethyl-4-(4-methylphenyl)chromen-6-yl]-1H-pyrrol-2-yl]benzoic acid](/img/structure/B12399568.png)
![4-amino-1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-iodopyrimidin-2-one](/img/structure/B12399582.png)

![[4-[(8R,9S,13S,14S,17R)-17-ethynyl-17-hydroxy-3-methoxy-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-2-yl]piperazin-1-yl]-[(2S)-1-(quinoline-2-carbonyl)pyrrolidin-2-yl]methanone](/img/structure/B12399588.png)

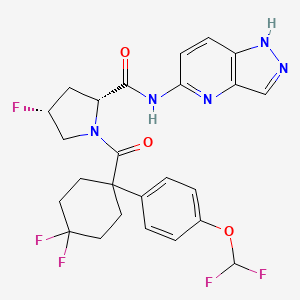

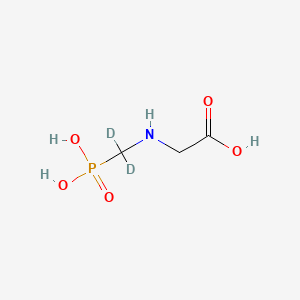
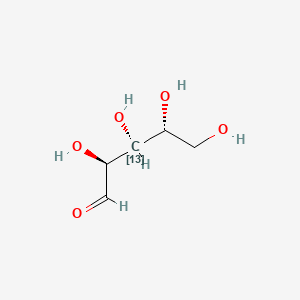
![N-[1-[(2R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxy-3-[3-[(2,2,2-trifluoroacetyl)amino]propoxy]oxolan-2-yl]-2-oxopyrimidin-4-yl]benzamide](/img/structure/B12399628.png)
